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Compound of Interest

Compound Name: MD-265

Cat. No.: B15544086

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) properties of MD-265,
a potent MDM2 degrader, as evaluated in various animal models. The information is compiled
to assist researchers in designing and interpreting preclinical studies involving this compound.

Summary of Pharmacokinetic Parameters

MD-265 has demonstrated a favorable pharmacokinetic profile in mice, rats, and dogs,
characterized by low to very low clearance, a modest to moderate volume of distribution, a long
elimination half-life, and high plasma exposure following intravenous administration.[1] These
characteristics support its potential for further preclinical and clinical development.

Table 1: Intravenous Pharmacokinetic Parameters of
MD-265 in Mice, Rats, and Dogs
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Parameter

Mouse

Rat

Dog

Dose (mg/kg)

Data not available

Data not available

Data not available

Cmax (ng/mL)

Data not available

Data not available

Data not available

Tmax (h)

Data not available

Data not available

Data not available

AUCo- (ng-h/mL)

Data not available

Data not available

Data not available

Data not available

Data not- available

Data not available

Half-life (%) (h)

Clearance (CL)

i Low Low to Very Low
(mL/min/kg)

Low to Very Low

Volume of Distribution
(Vd) (L/kg)

Modest Modest to Moderate Modest to Moderate

Specific quantitative data for Dose, Cmax, Tmax, AUC, and Half-life were not publicly available
in the reviewed literature. The qualitative descriptions are based on the publication "Discovery
of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and
Improves Long-Term Survival of Mice with Leukemia."[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the pharmacokinetic
analysis of MD-265 in animal models. These protocols are based on standard practices in
preclinical drug development and information gathered from relevant research.

Protocol 1: Animal Handling and Intravenous
Administration

Objective: To describe the procedure for the intravenous administration of MD-265 to mice,
rats, and dogs for pharmacokinetic studies.

Materials:
e MD-265

¢ Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
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e Syringes and needles of appropriate size for each species (e.g., 27-30G for mice, 23-25G for
rats, 22-23G for dogs)

e Animal restraints as appropriate for each species
e Scale for accurate animal weighing
Procedure:

o Dose Preparation: Prepare the dosing solution of MD-265 in the selected vehicle at the
desired concentration. Ensure the solution is clear and free of precipitates.

o Animal Preparation: Acclimatize the animals to the laboratory environment before the
experiment. Weigh each animal on the day of dosing to calculate the exact volume to be
administered.

o Administration Route:

o Mice: Intravenous injection is typically performed via the lateral tail vein. Proper restraint is
crucial.

o Rats: The lateral tail vein is also the most common site for intravenous injection in rats.

o Dogs: The cephalic or saphenous veins are commonly used for intravenous administration
in dogs.

« Injection: Administer the calculated volume of the MD-265 solution as a slow bolus injection.
Record the exact time of administration.

» Post-administration Monitoring: Observe the animals for any immediate adverse reactions.

Protocol 2: Blood Sample Collection for
Pharmacokinetic Analysis

Objective: To outline the procedure for collecting serial blood samples from animals to
determine the plasma concentration of MD-265 over time.

Materials:
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e Blood collection tubes (e.g., with K2ZEDTA as an anticoagulant)

¢ Syringes and needles or catheters appropriate for the animal and sampling site
e Centrifuge

o Pipettes

e Freezer (-80°C) for plasma storage

Procedure:

o Sampling Time Points: Define a series of time points for blood collection post-dose to
capture the absorption, distribution, and elimination phases of the drug. Typical time points
may include O (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

e Blood Collection:

o Mice: Blood is often collected via the submandibular vein, saphenous vein, or through
terminal cardiac puncture for a single time point per animal (in cases of composite
sampling).

o Rats: The jugular or saphenous veins are common sites for serial blood sampling, often
facilitated by a catheter.

o Dogs: The jugular or cephalic veins are typically used for repeated blood draws.
o Sample Processing:
o Collect the specified volume of blood into anticoagulant-containing tubes.

o Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the
plasma.

o Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.

o Storage: Immediately freeze the plasma samples at -80°C until bioanalysis.
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Protocol 3: Bioanalytical Method for MD-265
Quantification in Plasma

Objective: To provide a general framework for the development and validation of a bioanalytical
method, such as LC-MS/MS, for the quantification of MD-265 in plasma samples.

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system
o Tandem Mass Spectrometer (MS/MS)

Method Development and Validation Steps:

o Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and
QC samples by spiking known concentrations of MD-265 into blank animal plasma.

e Sample Preparation:

o Protein Precipitation: A common method involves adding a solvent like acetonitrile to the
plasma sample to precipitate proteins.

o Liquid-Liquid Extraction (LLE): This involves extracting the drug from the plasma into an
immiscible organic solvent.

o Solid-Phase Extraction (SPE): This uses a solid sorbent to isolate the drug from the
plasma matrix.

o Chromatographic Separation: Develop an HPLC method to achieve good separation of MD-
265 from endogenous plasma components. Key parameters to optimize include the
analytical column, mobile phase composition, and flow rate.

e Mass Spectrometric Detection: Optimize the MS/MS parameters for the detection of MD-265,
including the selection of precursor and product ions (MRM transitions) and collision energy.

+ Method Validation: Validate the bioanalytical method according to regulatory guidelines,
assessing parameters such as:
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Linearity and Range
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Accuracy and Precision

[¢]

Recovery and Matrix Effect

[e]

Stability (freeze-thaw, short-term, long-term, and stock solution)
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Caption: Experimental workflow for pharmacokinetic analysis of MD-265.
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Caption: Conceptual ADME pathway for intravenously administered MD-265.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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